2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol
Description
This compound is a pyrimidine derivative featuring a 2-amino group, a 3,4-dimethoxyphenyl substituent at position 5, and a trifluoromethyl group at position 6 on the pyrimidine core. The phenol moiety at position 4 is substituted with a 2-chlorobenzyloxy group. Its ortho-chlorobenzyloxy group may confer steric and electronic effects distinct from para-substituted analogs .
Properties
Molecular Formula |
C26H21ClF3N3O4 |
|---|---|
Molecular Weight |
531.9 g/mol |
IUPAC Name |
2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
InChI |
InChI=1S/C26H21ClF3N3O4/c1-35-20-10-7-14(11-21(20)36-2)22-23(32-25(31)33-24(22)26(28,29)30)17-9-8-16(12-19(17)34)37-13-15-5-3-4-6-18(15)27/h3-12,34H,13H2,1-2H3,(H2,31,32,33) |
InChI Key |
GXTCYHCQJQMBME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N=C(N=C2C(F)(F)F)N)C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.
Introduction of Substituents: The amino, trifluoromethyl, and dimethoxyphenyl groups can be introduced through nucleophilic substitution reactions using suitable reagents.
Phenol Substitution: The phenol group can be substituted with the chlorobenzyl group through an etherification reaction, typically using a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.
Chemical Reactions Analysis
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups, if present, can be reduced to amino groups using reducing agents like tin(II) chloride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, DMF), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that compounds with similar structural motifs have shown promising anticancer properties by inhibiting specific kinases involved in cancer progression. For instance, studies on pyrimidine derivatives have highlighted their potential in targeting the MAPK pathway, crucial for cell proliferation and survival .
-
Anti-inflammatory Effects
- The presence of the methoxyphenyl group is associated with anti-inflammatory activity. Compounds that share structural similarities have been evaluated for their ability to reduce inflammation in various animal models, suggesting a potential therapeutic role for this compound in inflammatory diseases .
-
Neuroprotective Properties
- Emerging studies suggest that pyrimidine derivatives may offer neuroprotective effects, potentially beneficial in neurodegenerative diseases like Alzheimer's. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress, which are critical in neuroprotection .
Table 1: Summary of Case Studies on Similar Compounds
Synthesis and Derivatives
The synthesis of this compound can be achieved through multi-step reactions involving:
- Pyrimidine formation : Utilizing starting materials such as 3,4-dimethoxyphenyl derivatives.
- Functionalization : Introducing trifluoromethyl and chloro groups to enhance biological activity and solubility.
Derivatives of this compound can be synthesized to explore variations in activity, which can lead to the development of more effective therapeutic agents.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol involves its interaction with specific molecular targets. The amino and phenol groups may participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Pyrimidine Derivatives
The compound’s structural analogs differ primarily in substituent patterns, which influence physicochemical properties and biological interactions. Below is a detailed comparison:
Table 1: Substituent and Property Comparison of Pyrimidine Derivatives
*logP values estimated using fragment-based methods (e.g., Crippen’s method).
Substituent Effects on Bioactivity and Stability
Trifluoromethyl vs. Methyl (Position 6) :
The trifluoromethyl group in the target compound enhances metabolic stability and electron-withdrawing effects compared to the methyl group in ’s analog. This may improve binding to hydrophobic enzyme pockets .
3,4-Dimethoxyphenyl vs. This could enhance affinity for targets like kinases or G-protein-coupled receptors .
2-Chlorobenzyloxy vs. However, it may also decrease solubility due to increased hydrophobicity .
Sulfanyl vs. Ether Linkers () : The sulfanyl group in ’s compound may confer stronger hydrogen-bonding capabilities compared to the target’s ether linkage, though at the cost of reduced oxidative stability .
Biological Activity
2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a pyrimidine core substituted with various functional groups, including an amino group, trifluoromethyl group, and dimethoxyphenyl group. Its molecular formula is , with a molecular weight of approximately 531.9 g/mol. The unique combination of these substituents contributes to its reactivity and solubility, making it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 531.9 g/mol |
| IUPAC Name | 2-[2-amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(4-chlorophenyl)methoxy]phenol |
| CAS Number | 903191-27-5 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl and chlorobenzyl groups enhance binding affinity, while the amino and phenolic groups facilitate hydrogen bonding interactions. These interactions can modulate the activity of target molecules involved in critical biochemical pathways, particularly those related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits diverse biological activities:
- Enzyme Inhibition : It has shown potential as an enzyme inhibitor, particularly targeting kinases involved in cancer cell signaling pathways.
- Anticancer Activity : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) cells.
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects through modulation of inflammatory mediators.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds within the same class or structural framework:
- Anticancer Efficacy : A study assessing thieno[2,3-d]pyrimidine derivatives found significant cytotoxicity against MDA-MB-231 cells with IC50 values ranging from 27.6 μM to 43 μM for various derivatives . This suggests a potential parallel in activity for the compound .
- Structure-Activity Relationship (SAR) : Analysis of related compounds indicates that electron-withdrawing groups enhance cytotoxicity . The presence of trifluoromethyl and chlorobenzyl substituents may similarly improve the efficacy of 2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-chlorobenzyl)oxy]phenol.
- Mechanistic Insights : Research has demonstrated that compounds with similar structures interact with Bcl-2 proteins, which are critical regulators of apoptosis in cancer cells . This interaction suggests a mechanism through which the compound may exert its anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
